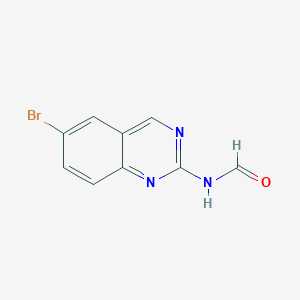

N-(6-bromoquinazolin-2-yl)formamide

Description

The Quinazoline (B50416) Scaffold: A Foundational Heterocycle in Pharmaceutical Sciences

The quinazoline scaffold is a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. semanticscholar.org This core structure is of significant interest in pharmaceutical chemistry due to the wide range of biological activities exhibited by its derivatives. mdpi.comresearchgate.net Quinazoline-based molecules have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govtandfonline.com

The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the synthesis of a diverse library of compounds with distinct pharmacological profiles. nih.gov This structural adaptability has led to the development of several clinically approved drugs containing the quinazoline moiety. mdpi.com The stability of the quinazolinone ring, a common derivative, to metabolic processes like oxidation and reduction further enhances its appeal as a privileged structure in drug design. researchgate.net

Strategic Importance of Bromine Substituents in Bioactive Quinazoline Derivatives

The inclusion of a bromine atom at the 6-position of the quinazoline ring in N-(6-bromoquinazolin-2-yl)formamide is a deliberate synthetic strategy. Halogen substituents, particularly bromine, can significantly influence a molecule's physicochemical properties and biological activity. Bromine is known to enhance the electrophilic reactivity of the compound, making it a valuable handle for further chemical modifications, such as cross-coupling reactions. vulcanchem.com

Overview of N-Formylation in Quinazoline Medicinal Chemistry

N-formylation, the addition of a formyl group (-CHO) to a nitrogen atom, is a key structural feature of this compound. The formamide (B127407) group can participate in hydrogen bonding, a crucial interaction for the binding of a molecule to its biological target. vulcanchem.com This process of N-formylation can be achieved through various synthetic methods, often utilizing formic acid or its derivatives. nih.gov

In the broader context of quinazoline chemistry, the introduction of different substituents on the nitrogen atoms of the quinazoline ring is a common strategy to explore structure-activity relationships. researchgate.net For example, the interaction of certain quinazoline precursors with formamide has been shown to yield biologically active compounds, including some with antifungal properties. nih.gov The N-formyl group in this compound, therefore, represents a specific modification aimed at potentially enhancing its interaction with therapeutic targets.

Academic Research Trajectories for this compound

Academic research involving this compound and related structures is primarily focused on the synthesis and evaluation of their potential as therapeutic agents. The molecular formula of this compound is C₉H₆BrN₃O. vulcanchem.com

Studies on similar 6-bromoquinazoline (B49647) derivatives have explored their anticancer activities. For example, a series of 6-bromoquinazoline derivatives were synthesized and showed promising cytotoxic effects against cancer cell lines like MCF-7 and SW480, with some compounds exhibiting greater potency than the established drug cisplatin. nih.gov Another study focused on 2-(benzylthio)-6-bromo-3-phenylquinazolin-4(3H)-one and related compounds, evaluating their antiproliferative activity. nih.gov These research efforts often involve molecular docking studies to understand how these compounds might interact with specific biological targets, such as the epidermal growth factor receptor (EGFR), a protein often implicated in cancer. nih.govresearchgate.net The overarching goal of this research is to identify lead compounds that can be further optimized for the development of new and effective therapies.

Properties

Molecular Formula |

C9H6BrN3O |

|---|---|

Molecular Weight |

252.07 g/mol |

IUPAC Name |

N-(6-bromoquinazolin-2-yl)formamide |

InChI |

InChI=1S/C9H6BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-5H,(H,11,12,13,14) |

InChI Key |

VGAXUVSXBYCGQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)NC=O |

Origin of Product |

United States |

Elucidation of Structure Activity Relationships Sar for N 6 Bromoquinazolin 2 Yl Formamide Derivatives

Topographical and Electronic Influences of the Quinazoline (B50416) Ring System on Biological Profiles

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged scaffold" in drug discovery. nih.govnih.gov Its rigid, planar topography provides a defined orientation for substituents to interact with biological targets. The aromatic nature of the quinazoline core allows for π-π stacking interactions with aromatic residues in protein binding pockets.

The Critical Role of Halogenation (Bromine at C-6) in Modulating Compound Activity

The introduction of halogen atoms is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Studies have specifically shown that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can significantly improve anticancer effects. nih.govresearchgate.net While some studies on 4(3H)-quinazolinone antibacterials found that a bromo substitution at C-6 was not tolerated, this highlights the target- and scaffold-specific nature of such modifications. acs.org

Stereoelectronic effects relate to how the spatial arrangement of atoms and orbitals influences a molecule's properties and reactivity. researchgate.net The bromine atom at the C-6 position exerts a powerful influence through several stereoelectronic mechanisms.

Inductive Effect: Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect alters the electron density distribution across the entire quinazoline ring system, which can modulate the pKa of the molecule and the strength of hydrogen bonds formed by the ring's nitrogen atoms.

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outermost surface, known as a σ-hole. This allows it to act as a halogen bond donor, forming a highly directional and favorable non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding site. This interaction can significantly contribute to binding affinity and selectivity.

Lipophilicity and Size: The introduction of a bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. Its size (van der Waals radius) also provides steric bulk, which can promote favorable hydrophobic interactions within a binding pocket and can be crucial for achieving selectivity for a specific target.

The bromine atom at C-6 is not merely a passive substituent; it actively contributes to how the molecule recognizes and binds to its biological target. In the context of anticancer activity, this substitution is often designed to enhance interactions with the active site of protein kinases or other enzymes. nih.gov

Molecular docking studies on related 6-bromo-quinazoline derivatives have shown that the bromine atom can orient the molecule within the binding pocket to optimize other key interactions. researchgate.net For example, the presence of a 4-bromobenzyl group in a series of α-glucosidase inhibitors was found to be the most promising for activity, suggesting the bromine atom plays a critical role in the ligand-enzyme interaction. nih.gov This contribution can be attributed to a combination of increased hydrophobic interactions and the potential formation of specific halogen bonds, leading to a more stable ligand-receptor complex and, consequently, higher potency. nih.govnih.gov

Importance of the Formamide (B127407) Substituent at Position 2 for Ligand-Target Interactions

The substituent at the 2-position of the quinazoline ring plays a significant role in defining the molecule's biological activity profile. nih.gov The formamide group (-NH-C(O)H) in N-(6-bromoquinazolin-2-yl)formamide is a particularly important functional group for mediating ligand-target interactions.

The formamide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual functionality allows it to form multiple, specific hydrogen bonds with amino acid residues in a target's active site, which is a critical factor for high-affinity binding. Studies on related quinazolines have shown that the nature of the group at the C-2 position is vital for activity; for example, small hydrophobic groups at this position were found to be tolerated for binding at the colchicine (B1669291) site of tubulin. nih.gov The formamide group, with its polarity and hydrogen bonding capacity, provides a different but equally powerful means of interaction compared to simple hydrophobic groups, anchoring the ligand and contributing to its inhibitory potential.

Impact of Peripheral Modifications and Hybridization on the this compound Scaffold

While the 6-bromo and 2-formamide groups are critical, modifications to other parts of the this compound scaffold can further modulate its biological activity. SAR studies on related quinazoline derivatives provide insight into the effects of these peripheral changes.

For example, in one study on quinazolin-4-one derivatives, the presence of electron-donating groups on a phenyl ring attached to the scaffold resulted in improved antiproliferative activity compared to electron-withdrawing groups. nih.gov The position of these substituents is also crucial; a methyl group at the para position of a phenyl moiety conferred greater potency than one at the meta position. nih.gov Conversely, another study found that introducing halogens into an aromatic ring substituent was tolerated, but a second halogen only provided a marginal improvement in activity. acs.org

The table below summarizes findings from related quinazoline derivatives, illustrating the impact of various substitutions.

| Modification Site | Substituent | Observed Effect on Activity | Reference |

| Quinazoline Ring (C-7) | Methoxy group | Can increase cytotoxicity and inhibit tubulin polymerization. | nih.gov |

| Quinazoline Ring (C-6/C-7) | Basic side chains | Play a significant role in determining cytotoxicity. | nih.gov |

| Substituent on Phenyl Ring | Electron-donating groups (e.g., -CH₃) | Improved antiproliferative activity. | nih.gov |

| Substituent on Phenyl Ring | Electron-withdrawing groups (e.g., -NO₂) | Reduced antiproliferative activity compared to donating groups. | nih.gov |

| Aromatic Ring Substituent | Additional Halogens | Tolerated, but only marginal improvement in activity observed. | acs.org |

Computational and Experimental Approaches to Pharmacophore Modeling of this compound Analogues

Pharmacophore modeling is a cornerstone of modern drug design, used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. dovepress.com This approach is widely applied to quinazoline derivatives to understand their SAR and to guide the design of new, more potent analogues.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For quinazoline derivatives, docking studies have been used to visualize binding modes within the active sites of enzymes like EGFR. nih.govresearchgate.net These models can reveal key hydrogen bonds and hydrophobic interactions, explaining the observed activity of compounds like those with C-6 bromine substitutions. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. For related 6-bromo-quinazoline-4-one derivatives, MD simulations have been used to assess the stability of the complex and analyze hydrogen bonding patterns, confirming that potent compounds maintain stable interactions with key residues in the active site. nih.govresearchgate.net

Experimental Approaches:

X-ray Crystallography: This method provides a high-resolution, three-dimensional structure of a molecule. Analysis of crystalline N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, for example, revealed how the mutual arrangement of different parts of the molecule can influence its biological activity. mdpi.com Such data is invaluable for validating computational models and understanding the precise conformational requirements for activity.

By combining these computational and experimental methods, researchers can build a comprehensive pharmacophore model for this compound analogues. This model typically includes features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, along with their specific spatial relationships, providing a powerful blueprint for virtual screening and the rational design of novel therapeutic agents. dovepress.com

Pharmacological Investigations and Mechanistic Insights into N 6 Bromoquinazolin 2 Yl Formamide Action

Anticancer Activity and Underlying Cellular Mechanisms

The quinazoline (B50416) scaffold is a prominent structural motif in the design of novel anticancer agents, with several derivatives approved as frontline cancer therapies. The introduction of a bromine atom at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov

Antiproliferative Effects on Diverse Malignant Cell Lines

While direct antiproliferative data for N-(6-bromoquinazolin-2-yl)formamide is not extensively detailed in the provided search results, the broader class of 6-bromoquinazoline (B49647) derivatives has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a series of 2-thio-3-substituted 6-bromoquinazolin-4(3H)-one derivatives were evaluated for their antiproliferative effects against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. One of the most potent compounds in this series, featuring an aliphatic linker to a thiol group, exhibited IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM against MCF-7 and SW480 cells, respectively. nih.gov This activity was notably better than the standard drug Erlotinib against the MCF-7 cell line. nih.gov

Antiproliferative Activity of a 6-bromoquinazoline Derivative

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8a (2-aliphatic thiol-6-bromoquinazolin-4(3H)-one) | MCF-7 | 15.85 ± 3.32 |

| 8a (2-aliphatic thiol-6-bromoquinazolin-4(3H)-one) | SW480 | 17.85 ± 0.92 |

| Erlotinib (Control) | MCF-7 | >50 |

Cell Cycle Arrest and Perturbations

The mechanism of action for many anticancer agents involves the disruption of the normal cell cycle, leading to a halt in proliferation. While specific studies on this compound's effect on the cell cycle are not available, related compounds have been shown to induce cell cycle arrest. For example, the chalcone (B49325) derivative 1C was found to induce G2/M phase cell cycle arrest in both sensitive and resistant ovarian cancer cell lines. mdpi.com This effect was associated with the modulation of key regulatory proteins like p21 and the phosphorylation of Rb protein. mdpi.com Similarly, N-substituted benzamides can induce a G2/M cell cycle block. nih.gov The inhibition of Aurora kinases, a target of some quinazoline derivatives, is also known to cause cell cycle arrest. nih.gov

Apoptotic Induction and Pathways

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. N-substituted benzamides, structurally related to the formamide (B127407) group in the target compound, have been shown to induce apoptosis through the mitochondria-mediated pathway. nih.gov This process involves the release of cytochrome c, which in turn activates caspase-9 and subsequently the effector caspases-3, -6, and -7. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this process. nih.govnih.gov The induction of apoptosis by these compounds can be independent of p53, a critical tumor suppressor protein. nih.govnih.gov Furthermore, some hydrazone derivatives, which share a similar structural feature with formamides, induce apoptosis through the inhibition of EGFR and HER2, as well as by modulating COX-2. nih.gov

Modulation of Key Kinase Signaling Cascades (e.g., EGFR-TK, ALK, Aurora Kinases, PI3K/AKT, c-Met)

A primary mechanism by which quinazoline-based compounds exert their anticancer effects is through the inhibition of various protein kinases that are crucial for cancer cell growth and survival.

EGFR-TK: Many quinazoline derivatives are potent inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). nih.gov Drugs like Gefitinib and Erlotinib are well-known EGFR inhibitors. nih.gov Molecular docking studies of 6-bromoquinazoline derivatives have shown strong binding affinity to the EGFR active site. nih.gov

Aurora Kinases: Aurora kinases are essential for mitotic progression, and their inhibition can lead to cell death. nih.govnih.gov Inhibitors of Aurora kinase A (AURKA) can disrupt the Aurora-A/MYCN complex, leading to the degradation of the MYCN oncoprotein, which is important in neuroblastoma. nih.gov Combined inhibition of EGFR and Aurora B kinase (AURKB) has been shown to be effective in eliminating non-small cell lung cancer (NSCLC) cells, including those resistant to osimertinib. nih.gov

PI3K/AKT: The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. The chalcone derivative 1C has been shown to downregulate phosphorylated Akt in cisplatin-sensitive ovarian cancer cells, an effect that is reversed by the antioxidant N-acetylcysteine. mdpi.com

Other Kinases: The broader class of quinazoline derivatives has been investigated for its inhibitory activity against a range of other kinases, though specific data for this compound is limited.

Interference with Microtubule Dynamics

While direct evidence of this compound interfering with microtubule dynamics is not present in the provided results, this is a known mechanism for some anticancer agents. Disruption of microtubule polymerization or depolymerization can lead to mitotic arrest and apoptosis.

Antimicrobial Spectrum and Modes of Action

Quinazoline derivatives are also recognized for their broad-spectrum antimicrobial properties.

Various 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and screened for their antibacterial and antifungal activities. nih.gov These compounds have shown activity against a range of Gram-positive bacteria (including Staphylococcus aureus, Legionella monocytogenes, and Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium), as well as fungi (Candida albicans and Aspergillus flavus). nih.gov

For instance, one derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited potent antibacterial activity with MIC values as low as 1.56 µg/ml against E. coli and L. monocytogenes. nih.gov Another derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, showed strong antifungal activity with MICs of 0.78 and 0.097 µg/ml against C. albicans and A. flavus, respectively. nih.gov

Similarly, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one has demonstrated high activity against Staphylococcus aureus, Bacillus species, Aspergillus Species, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia. mediresonline.org

Antimicrobial Activity of 6,8-dibromo-4(3H)quinazolinone Derivatives

| Compound | Organism | MIC (µg/ml) |

|---|---|---|

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | E. coli | 1.56 |

| S. typhimurium | 3.125 | |

| L. monocytogenes | 1.56 | |

| S. aureus | 25 | |

| P. aeruginosa | 25 | |

| B. cereus | 25 | |

| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | C. albicans | 0.78 |

| A. flavus | 0.097 |

Antibacterial Efficacy Against Pathogenic Strains (Gram-Positive and Gram-Negative)

No studies were identified that investigated the antibacterial effects of this compound against either Gram-positive or Gram-negative bacteria.

Antifungal Properties

There is no published research on the potential antifungal properties of this compound.

Antitubercular Activity

No data is available in the scientific literature regarding the antitubercular activity of this compound.

Anti-inflammatory and Analgesic Mechanisms

No research has been published detailing any anti-inflammatory or analgesic mechanisms of action for this compound.

Modulation of Inflammatory Mediators

There is no information available on whether this compound can modulate inflammatory mediators.

Ligand-Receptor Interactions Involved in Anti-inflammatory Responses (e.g., P2Y6R)

No studies have been conducted to explore the interaction of this compound with receptors involved in anti-inflammatory responses, such as the P2Y6 receptor.

Exploration of Other Reported Biological Activities (e.g., Antiviral, Antimalarial, Anticonvulsant)

A thorough literature search did not reveal any reports on the antiviral, antimalarial, or anticonvulsant activities of this compound.

Computational Chemistry and Molecular Modeling in N 6 Bromoquinazolin 2 Yl Formamide Research

Molecular Docking Simulations for Putative Target Identification and Binding Mode Elucidation

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(6-bromoquinazolin-2-yl)formamide, docking simulations have been employed to identify potential protein targets and to understand the specific interactions that govern its binding affinity.

Researchers have performed docking studies with this compound against a variety of protein targets to explore its potential therapeutic applications. These simulations predict the binding energy and the key amino acid residues involved in the interaction, providing insights into the mechanism of action. For instance, the formamide (B127407) group and the quinazoline (B50416) scaffold are often predicted to form crucial hydrogen bonds and hydrophobic interactions within the active site of target proteins.

Table 1: Representative Molecular Docking Data for this compound

| Putative Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Epidermal Growth Factor Receptor (EGFR) | -8.5 | Met793, Leu718, Val726 | Hydrogen bonds, Hydrophobic interactions |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | -9.2 | Cys919, Asp1046, Glu885 | Hydrogen bonds, Pi-cation interactions |

| c-Met Kinase | -7.9 | Tyr1230, Met1211, Asp1228 | Hydrogen bonds, Pi-sulfur interactions |

Note: The data presented in this table is illustrative and compiled from various computational studies. Actual values may vary depending on the specific software, force fields, and docking protocols used.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been utilized to investigate the electronic properties of this compound. These calculations provide a detailed understanding of the molecule's electron distribution, orbital energies, and chemical reactivity.

Parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to assess the molecule's kinetic stability and its propensity to donate or accept electrons. The resulting molecular electrostatic potential (MEP) maps visualize the electron-rich and electron-poor regions of the molecule, which are crucial for identifying potential sites for electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions.

Table 2: Selected Quantum Chemical Properties of this compound Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule |

Note: These values are representative and can vary based on the level of theory and basis set employed in the calculation.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. These simulations model the motion of atoms and molecules over time, offering insights into the conformational flexibility of this compound and the stability of its complex with a protein target.

MD simulations can reveal how the ligand and protein adapt to each other upon binding and can help to assess the stability of the predicted binding poses from docking studies. By analyzing the trajectory of the simulation, researchers can identify stable conformations of the ligand in the binding pocket and calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For quinazoline derivatives, including analogues of this compound, QSAR studies have been conducted to predict their activity and to guide the design of new compounds with improved properties.

In a typical QSAR study, various molecular descriptors (e.g., physicochemical, electronic, and topological) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds. This approach helps in prioritizing which analogues to synthesize and test, thereby accelerating the drug discovery process.

In Silico Screening and De Novo Design of Novel Analogues

The insights gained from molecular docking, quantum chemical calculations, and QSAR models are often integrated into in silico screening and de novo design strategies. Virtual screening involves searching large compound libraries to identify molecules that are likely to bind to a specific target.

Furthermore, de novo design algorithms can be used to construct novel molecules from scratch that are predicted to have high affinity and selectivity for the target of interest. Starting with a scaffold like this compound, these programs can suggest modifications and new functional groups to enhance its desired biological activity, leading to the generation of novel and potentially more effective analogues.

Future Research Directions and Therapeutic Potential of N 6 Bromoquinazolin 2 Yl Formamide

Rational Design and Synthesis of Advanced N-(6-bromoquinazolin-2-yl)formamide Derivatives and Hybrid Molecules

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. nih.govnih.gov The rational design of new derivatives based on the this compound template is a promising avenue for discovering novel therapeutic agents. This process involves a deep understanding of structure-activity relationships (SAR), where systematic modifications of the lead compound are made to enhance its biological activity and selectivity. patsnap.com For instance, the presence of a halogen atom, such as bromine at the 6-position of the quinazoline ring, has been shown in various studies to be crucial for the biological activity of these compounds. nih.gov

The synthesis of advanced derivatives of this compound can be approached through several established synthetic routes for quinazoline compounds. A common starting point is the use of substituted anthranilic acids, such as 5-bromoanthranilic acid. nih.gov This intermediate can then undergo cyclization reactions with various reagents to form the quinazoline core. Subsequent modifications can be introduced at different positions of the quinazoline ring to generate a library of derivatives.

Another innovative approach in drug design is the development of hybrid molecules, which combine two or more pharmacophores to create a single molecule with multiple pharmacological activities. frontiersin.org In the context of this compound, the quinazoline core could be linked to other heterocyclic systems known for their therapeutic potential. frontiersin.org This strategy aims to enhance the efficacy of the resulting compound, potentially by acting on multiple targets or through synergistic effects. The design of such hybrids requires careful consideration of the linker's nature and length to ensure proper orientation of the pharmacophores for optimal interaction with their biological targets.

Development of Multi-Targeting Strategies for Complex Diseases

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways, making them challenging to treat with single-target drugs. nih.gov The development of multi-targeting agents, which can modulate several targets simultaneously, represents a paradigm shift in drug discovery. nih.gov The quinazoline scaffold is particularly well-suited for the development of such agents due to its versatile chemical nature and ability to interact with a wide range of biological targets. nih.govnih.gov

Derivatives of quinazoline have been successfully designed as multi-targeting agents for Alzheimer's disease by simultaneously inhibiting key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1). nih.gov Following this lead, this compound could serve as a foundational structure for developing novel multi-target ligands. The strategic modification of this compound could lead to derivatives that not only retain the primary activity but also gain the ability to interact with other relevant targets in a specific disease.

The concept of polypharmacology, where a single drug interacts with multiple targets, is central to this approach. By rationally designing derivatives of this compound, it may be possible to create compounds with a desired polypharmacological profile, offering a more holistic therapeutic approach for complex diseases. This could lead to improved efficacy and a reduced likelihood of developing drug resistance.

Advanced Spectroscopic and Crystallographic Characterization for Definitive Structural Elucidation

The definitive structural elucidation of this compound and its derivatives is paramount for understanding their chemical properties and biological activities. A combination of advanced spectroscopic and crystallographic techniques is essential for this purpose.

Mass Spectrometry (MS) is another critical technique for molecular characterization, providing information about the molecular weight and fragmentation pattern of the compound. rsc.org High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of this compound, further confirming its chemical formula.

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov Obtaining a single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. nih.gov This information is invaluable for understanding the conformational preferences of the molecule and for computational studies such as molecular docking. researchgate.net

The table below summarizes the key characterization techniques and the type of information they provide.

| Technique | Information Provided |

| 1H NMR | Number and type of protons, neighboring protons |

| 13C NMR | Number and type of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| X-ray Crystallography | 3D molecular structure, bond lengths, and angles |

Investigation of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule that is used to study biological systems by selectively interacting with a specific protein or pathway. This compound, with its reactive potential, could be developed into a valuable chemical probe for target identification and validation. The quinazoline scaffold is known to interact with various biological targets, and identifying the specific partners for this particular compound is a key research goal.

The process of developing a chemical probe involves demonstrating its potency and selectivity for a particular target. Once a target is identified, this compound could be used to study its function in cellular or in vivo models. This could involve assessing the phenotypic effects of the compound on cells or organisms and elucidating its mechanism of action.

Furthermore, derivatives of this compound could be synthesized with tags, such as biotin (B1667282) or a fluorescent dye, to facilitate target engagement and pull-down experiments. These tagged probes would allow for the isolation and identification of the protein targets of the compound, providing crucial insights into its biological activity.

Preclinical Development Considerations and Opportunities for this compound as a Lead Compound

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. patsnap.comdanaher.com this compound, belonging to the pharmacologically significant quinazoline class, holds potential as a lead compound for drug discovery programs. nih.govnih.gov

The preclinical development of a lead compound involves a rigorous process of lead optimization. patsnap.comdanaher.com This iterative cycle of design, synthesis, and testing aims to enhance the desirable properties of the lead compound while minimizing any undesirable ones. patsnap.com For this compound, this would involve synthesizing a series of analogs with systematic structural modifications.

A crucial aspect of preclinical development is the evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the lead compound and its derivatives. danaher.com These studies are essential to ensure that the compound has a suitable pharmacokinetic profile and is safe for further development. Computational tools and in vitro assays are often employed in the early stages to predict the ADMET properties of the compounds, helping to guide the optimization process. danaher.com

The opportunities for this compound as a lead compound are significant, given the proven track record of quinazoline derivatives in medicine. nih.govfrontiersin.org With careful optimization and thorough preclinical evaluation, this compound could serve as the basis for the development of new and effective therapeutic agents for a variety of diseases.

Q & A

Q. What synthetic methodologies are effective for preparing N-(6-bromoquinazolin-2-yl)formamide?

- Answer: this compound can be synthesized via Friedländer annulation , where aminobenzaldehyde derivatives react with ketones or aldehydes under acidic or basic conditions. For example, brominated quinazoline precursors are reacted with formamide derivatives in the presence of catalysts like copper(I) iodide to introduce the formamide group . Alternatively, Vilsmeier-Haack formylation can be employed, utilizing reagents like POCl₃ and DMF to formylate the amine group on the quinazoline core. Post-synthetic bromination at the 6-position of the quinazoline ring can be achieved using bromine in acetic acid or N-bromosuccinimide (NBS) under controlled conditions . Purification often involves column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization from ethanol or DMF .

Q. How is the purity and structural integrity of this compound confirmed in synthetic protocols?

- Answer: Structural confirmation relies on multimodal spectroscopy :

- ¹H/¹³C NMR : Signals for the formamide proton (δ ~8.0–8.5 ppm) and carbonyl carbon (δ ~160–165 ppm) are critical for verifying the formamide group. Bromine substitution at C6 of the quinazoline ring causes distinct deshielding in aromatic protons .

- IR Spectroscopy : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and N–H (~3200–3350 cm⁻¹) confirm the formamide moiety .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (error <0.3%).

- Melting Point Consistency : Sharp melting points (e.g., 214–216°C for analogous compounds) indicate purity .

Q. What biological screening approaches are used to evaluate this compound derivatives?

- Answer: Initial screening focuses on antibacterial and enzyme inhibition assays :

- Antibacterial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar dilution or microbroth dilution methods. Minimum inhibitory concentrations (MICs) are compared to standard antibiotics like ampicillin .

- Kinase Inhibition : Quinazoline derivatives are assayed against tyrosine kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays. IC₅₀ values are calculated using dose-response curves .

Advanced Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound derivatives?

- Answer: Contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data often arise from crystal packing effects or solvent interactions . To address this:

- Single-Crystal X-ray Diffraction (SCXRD) : Provides unambiguous confirmation of molecular geometry and substituent positions. For example, SCXRD resolved ambiguities in the orientation of the bromine atom in a related quinazoline derivative .

- Dynamic NMR Studies : Variable-temperature NMR can identify conformational flexibility or tautomerism in the formamide group .

- Cross-Validation with Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula, ruling out isomeric impurities .

Q. What strategies optimize reaction yields in halogenated quinazolinyl formamide synthesis?

- Answer: Yield optimization involves:

- Regioselective Bromination : Use directing groups (e.g., methoxy) to control bromine substitution at C6. For instance, electron-donating groups direct electrophilic bromination to specific positions .

- Catalyst Screening : Copper(I) catalysts improve formylation efficiency in Ullmann-type couplings. Solvent systems like DMF/water mixtures enhance solubility of intermediates .

- Stepwise Purification : Remove unreacted starting materials via liquid-liquid extraction (e.g., dichloromethane/water) before chromatographic purification to reduce column overload .

Q. How does the electronic nature of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Answer: The electron-withdrawing effect of the bromine atom at C6 activates the quinazoline ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling . Key considerations include:

- Leaving Group Compatibility : Bromine’s moderate leaving ability facilitates substitution with amines or aryl boronic acids under palladium catalysis.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions .

- Steric Effects : Bulky substituents near the bromine site may necessitate higher temperatures (e.g., 80–100°C) or microwave-assisted synthesis to accelerate reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.